Morpholinyl mercaptobenzothiazole

Rubber Vulcanization Accelerator Technology Processing Safety

Rubber compounders face a critical trade-off between scorch safety and cure rate. 2-(Morpholinothio)benzothiazole (MBS, CAS 102-77-2) provides the optimal balance-delivering longer scorch delay than CBS or TBBS while achieving higher crosslink density than DCBS. This makes it the preferred primary accelerator for tire treads, thick industrial hoses, conveyor belts, and complex molded goods where premature vulcanization causes costly scrap. • Extended scorch safety-superior processing window vs CBS/TBBS for high-temperature injection and transfer molding • Higher modulus & crosslink density than DCBS for demanding dynamic applications • Excellent green stock storage stability-reduces material waste in multi-batch production

Molecular Formula C11H12N2OS2
Molecular Weight 252.4 g/mol
Cat. No. B1258218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholinyl mercaptobenzothiazole
SynonymsMMBT
morpholinyl mercaptobenzothiazole
morpholinylmercaptobenzothiazole
N-oxydiethylene-2-benzothiazole sulfenamide
OBTS
Molecular FormulaC11H12N2OS2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C(=CC=C2)SC(=S)N3
InChIInChI=1S/C11H12N2OS2/c15-11-12-10-8(2-1-3-9(10)16-11)13-4-6-14-7-5-13/h1-3H,4-7H2,(H,12,15)
InChIKeyXNCAXFLACCECBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholinothio)benzothiazole (MBS) for Rubber Vulcanization: Technical Specifications and Procurement Insights


2-(Morpholinothio)benzothiazole (CAS 102-77-2, also known as MBS, NOBS, or Santocure MOR) is a delayed-action primary accelerator belonging to the sulfenamide class. It is the reaction product of 2-mercaptobenzothiazole (MBT) and morpholine [1]. As a core chemical in modern tire and industrial rubber goods manufacturing, MBS is characterized by a melting point of 78-80°C and a molecular weight of 252.36 g/mol [2]. It functions by providing a crucial balance between processing safety (scorch delay) and rapid cure completion during the sulfur vulcanization of natural and synthetic rubbers [3].

1
Delayed-action sulfenamide accelerator for sulfur vulcanization
Provides balanced scorch safety and cure rate in NR, SBR, and blends
2
Suited for complex molded and extruded rubber articles
Longer processing window reduces scorch risk in high-temperature mixing
3
Intermediate modulus generation between DCBS and CBS class
Supports procurement where higher crosslink density than DCBS is needed without sacrificing processing safety

Procurement Alert: Why 2-(Morpholinothio)benzothiazole (MBS) Cannot Be Casually Substituted with Other Sulfenamides or Thiazoles


Substituting 2-(Morpholinothio)benzothiazole (MBS) with a generic 'sulfenamide' or a cheaper 'thiazole' like MBT/MBTS carries significant formulation risk due to quantifiable differences in their processing and performance profiles. While all sulfenamides are delayed-action accelerators, the specific amine moiety (morpholine in MBS vs. cyclohexylamine in CBS or tert-butylamine in TBBS) dictates a unique position on the scorch safety versus cure rate spectrum [1]. This directly impacts factory throughput, scrap rates from premature vulcanization (scorch), and the final product's mechanical integrity, as crosslink density is also accelerator-dependent [2]. A seemingly minor change in chemical identity can cascade into major manufacturing inefficiencies and non-compliant end-product specifications.

Amine moiety
Scorch safety and cure rate shift significantly between morpholine (MBS), cyclohexylamine (CBS), and tert-butylamine (TBBS). Direct replacement may alter processing window.
Crosslink density
At equal dosage, MBS yields different crosslink density than DCBS, CBS, or TBBS. Final modulus and tensile strength may not meet specification.
Storage stability
Green stock storage stability differs among sulfenamides. MBS offers reported extended stability vs CBS and TBBS; substituting may increase scrap from premature scorch during inventory.

Quantitative Differentiation Guide: 2-(Morpholinothio)benzothiazole vs. Thiazole and Sulfenamide Alternatives


Quantified Scorch Safety: MBS Delivers a Longer Processing Window than Thiazole Accelerators

2-(Morpholinothio)benzothiazole (MBS) provides a significantly extended scorch delay compared to thiazole-class accelerators like MBT and MBTS. This characteristic is a primary reason for its selection over older, less safe accelerator technologies [1]. While thiazoles can lead to premature vulcanization during high-temperature mixing and extrusion, MBS's delayed action translates directly into a wider processing window, enabling the manufacture of more complex parts with higher rejection thresholds .

Scorch Safety
Class-level inference
Significantly longer scorch delay vs thiazoles (MBT, MBTS)
General rubber compounding
Supports scorch safety screening context
Class-level difference noted in industry literature; thiazoles considered less safe for high-temperature processing
Rubber Vulcanization Accelerator Technology Processing Safety Scorch Time

Balanced Cure Kinetics: MBS Offers Superior Scorch Safety While Maintaining a Viable Cure Rate Compared to CBS

In a comparative evaluation of cure kinetics, 2-(Morpholinothio)benzothiazole (MBS) occupies a distinct and quantifiable position. Industry data shows that MBS provides a longer scorch safety period than CBS, while still offering a faster cure rate than DCBS and a comparable, albeit slightly slower, cure rate than CBS [1]. This positions MBS as a versatile choice where a balance of safety and productivity is paramount. The performance characteristics of MBS are often described as being similar to accelerator CZ (CBS) but with better scorch safety .

Cure Kinetics
Cross-study comparable
Scorch safety order: CBS < TBBS < MBS < DCBS. Cure rate order: DCBS < MBS < CBS < TBBS
Typical sulfenamide-accelerated sulfur systems
Guides selection when processing safety of TBBS is insufficient but DCBS cure rate is too slow
Reported relative ranking; exact scorch/cure times depend on formulation
Rubber Vulcanization Cure Kinetics Accelerator Comparison MBS vs CBS Cure Rate

Vulcanizate Network Architecture: MBS Produces a Higher Crosslink Density than DCBS at Equal Dosage

The choice of sulfenamide accelerator directly influences the final crosslink density of the vulcanizate, a key determinant of mechanical properties like modulus and tensile strength. Comparative data indicates that at an equivalent molar dosage, MBS yields a higher crosslink density than the slower, safer DCBS, but a lower crosslink density than the faster CBS and TBBS [1]. This positions MBS as an intermediate choice, offering a higher state of cure than DCBS without the processing safety sacrifices associated with CBS and TBBS.

Crosslink Density
Class-level inference
Relative order at equal dosage: DCBS < MBS < CBS < TBBS
Equal molar dosage in standard sulfur vulcanization
Supports modulus and tensile strength screening
Crosslink density is accelerator-dependent; absolute values vary with cure system
Rubber Vulcanization Crosslink Density Vulcanizate Properties Mechanical Properties

Enhanced Green Stock Storage Stability: MBS Offers Superior Bin Stability Compared to CBS and TBBS

A critical differentiator for procurement and logistics is the storage stability of the unvulcanized rubber compound (green stock). According to technical datasheets, 2-(Morpholinothio)benzothiazole (MBS) provides extended scorch safety and demonstrably better green stock storage stability when compared to compounds prepared with CBS or TBBS . This characteristic is particularly valuable for manufacturers with complex supply chains or those who need to stockpile compounds, as it reduces the risk of the compound losing its processing safety and curing prematurely (scorching) during storage.

Green Stock Stability
Data to verify
Reported extended storage stability vs CBS and TBBS
Supplier datasheet; sources may not be independently verified
May support inventory flexibility screening
Longer shelf life for unvulcanized compound reported, but validation recommended
Rubber Compounding Storage Stability Scorch Safety Supply Chain

Optimal Application Scenarios for 2-(Morpholinothio)benzothiazole Based on Differentiated Performance


Tire Tread and Complex Mechanical Goods Requiring High Scorch Safety with Balanced Cure

The extended scorch safety of MBS, particularly when compared to CBS and TBBS [1], makes it an ideal primary accelerator for tire treads and other complex rubber goods. The high processing temperatures and intricate flow paths encountered in injection and transfer molding of tire components necessitate a long processing window to prevent premature vulcanization (scorch) . MBS provides this safety margin, ensuring the compound flows completely and fills the mold cavity before the cure cycle begins, thereby reducing scrap and improving part quality.

Thick-Section Rubber Articles and Extrusions Requiring Uniform Cure and Bin Stability

For manufacturing thick industrial hoses, solid tires, or large extruded profiles, the delayed action of MBS is a critical advantage [1]. Its slower, more controlled cure initiation compared to CBS or TBBS allows heat to transfer uniformly to the core of the part, minimizing the risk of an overcured surface and an undercured center. Furthermore, the superior green stock storage stability of MBS over CBS and TBBS is particularly beneficial for manufacturers of thick extrusions who may need to store pre-mixed compound batches, providing an extra layer of processing safety and reducing material waste.

High-Performance Compounds Requiring a Superior Balance of Modulus and Processing Safety

In formulations where a higher modulus and crosslink density than achievable with DCBS is required, but where the scorch risk of CBS is unacceptable, MBS serves as the technically optimal intermediate [1]. This scenario is common in applications like conveyor belts, engine mounts, and other dynamic rubber components that require robust mechanical properties for durability, yet are manufactured using high-shear mixing and high-temperature molding processes. MBS provides the necessary final product integrity without sacrificing the production safety margins essential for efficient manufacturing.

Application
Selection Property
Validation Focus
Tire treads and complex molded goods
Extended scorch safety with viable cure rate
Scorch time (ts2) and cure rate (t90) in target compound
Thick-section articles and extrusions
Uniform cure through cross-section plus bin stability
State of cure gradient and storage-induced scorch evaluation
High-performance mechanical goods
Higher crosslink density than DCBS with acceptable scorch safety
Modulus-tensile balance and processing safety window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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